![molecular formula C10H19N B1352309 2-Cyclohexylpyrrolidine CAS No. 367281-02-5](/img/structure/B1352309.png)
2-Cyclohexylpyrrolidine
Overview
Description
2-Cyclohexylpyrrolidine is a heterocyclic organic compound with the molecular formula C10H19N . It has a molecular weight of 153.27 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylpyrrolidine is characterized by a five-membered pyrrolidine ring attached to a cyclohexyl group . The structure is non-planar due to the sp3 hybridization of the carbon atoms in the ring .Scientific Research Applications
Organometallic Chemistry
2-Cyclohexylpyrrolidine demonstrates a fascinating role in organometallic chemistry, particularly in the cyclometalation reactions. The compound forms part of complex reactions where chiral secondary amines interact with metal chlorides like Rh(III) and Ir(III) to yield cyclometalated complexes. These reactions are integral in synthesizing various organometallic compounds, highlighting the compound's role in the synthesis of potentially bioactive complexes (Barloy et al., 2011).
Enantioselective Synthesis
In the realm of enantioselective synthesis, 2-Cyclohexylpyrrolidine is a critical player. It has been used in the control of enantioselective annulation processes, particularly in the synthesis of protected nitrocyclohexitols, a process critical for creating compounds with significant stereochemical complexity. The versatility of these reactions is demonstrated in the total synthesis of (+)-pancratistatin, an antitumoral natural product, emphasizing the compound's contribution to medicinal chemistry (Cagide-Fagín et al., 2012).
Nanotechnology and Optical Applications
2-Cyclohexylpyrrolidine has been used in the preparation of nanosheet dispersions of materials like MoS2, WS2, and MoSe2. These dispersions exhibit significant nonlinear optical responses, crucial for applications in nonlinear phase modulation devices. The compound's role in stabilizing these nanosheets and its contribution to the field of photonics and nanotechnology is noteworthy (Wang et al., 2015).
Cyclometalation Reactions
The compound also plays a critical role in cyclometalation reactions, forming stable complexes with metals like Ir(III) and Rh(III). These reactions are important in synthesizing half-sandwich complexes, which are valuable in various catalytic and biological applications (Feghali et al., 2013).
Future Directions
properties
IUPAC Name |
2-cyclohexylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXTHSSNCTAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405064, DTXSID00903062 | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrrolidine | |
CAS RN |
367281-02-5 | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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